(S)-1-Tritylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Tritylpyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a trityl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tritylpyrrolidine-2-carbaldehyde typically involves the reaction of (S)-pyrrolidine-2-carbaldehyde with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Tritylpyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (S)-1-Tritylpyrrolidine-2-carboxylic acid.
Reduction: (S)-1-Tritylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Tritylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Tritylpyrrolidine-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Pyrrolidine-2-carbaldehyde: Lacks the trityl group, making it less sterically hindered and more reactive.
(S)-1-Tritylpyrrolidine-2-methanol: The reduced form of (S)-1-Tritylpyrrolidine-2-carbaldehyde, with different reactivity due to the alcohol group.
(S)-1-Tritylpyrrolidine-2-carboxylic acid:
Uniqueness
This compound is unique due to the presence of both the trityl group and the aldehyde functional group. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C24H23NO |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-1-tritylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m0/s1 |
InChI Key |
BGWFJHBPHRTUOJ-QHCPKHFHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Canonical SMILES |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.